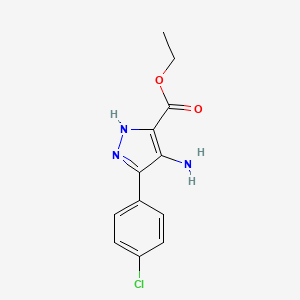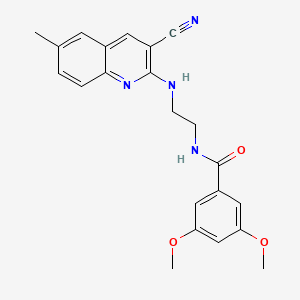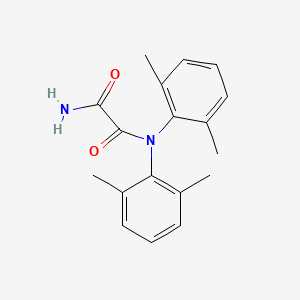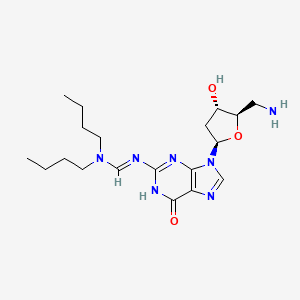
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chloro-substituted phenoxy group, and a dihydroisoxazole ring, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Phenoxy Group: The phenoxy group is incorporated via a nucleophilic substitution reaction using 4-chloro-2-methylphenol and a suitable leaving group.
Cyclization to Form the Dihydroisoxazole Ring: The final step involves the cyclization of the intermediate to form the dihydroisoxazole ring, typically using a base-catalyzed intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the dihydroisoxazole ring.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole: Lacks the methyl group in the phenoxy moiety.
3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Lacks the chloro group in the phenoxy moiety.
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks both the chloro and methyl groups in the phenoxy moiety.
Uniqueness
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is unique due to the presence of both chloro and methyl groups in the phenoxy moiety, which can influence its chemical reactivity and biological activity
Propiedades
| 89249-67-2 | |
Fórmula molecular |
C23H20ClNO2 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
3-benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C23H20ClNO2/c1-16-14-19(24)12-13-21(16)26-22-15-20(25-27-22)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22-23H,15H2,1H3 |
Clave InChI |
QBSRWWIWSWHVPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)

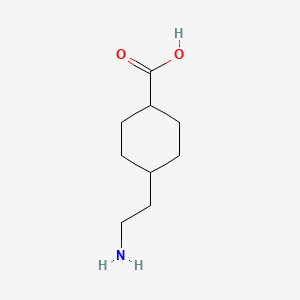
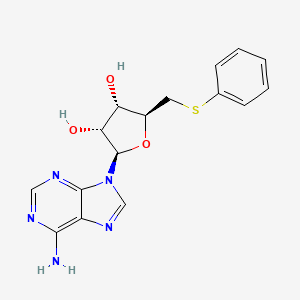
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/no-structure.png)
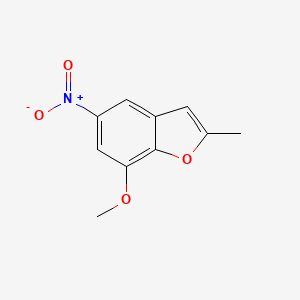
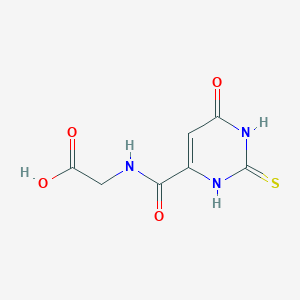
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
